

chemical structure and properties of Biotin Azide Plus

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Compound of Interest

Compound Name: *Biotin Azide Plus*

Cat. No.: *B13714190*

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Biotin Azide Plus: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Biotin Azide Plus**, a third-generation biotinylation reagent. It details its chemical structure, properties, and applications, with a focus on its utility in bioorthogonal chemistry for the labeling and detection of biomolecules. This guide also includes detailed experimental protocols and data presented for practical laboratory use.

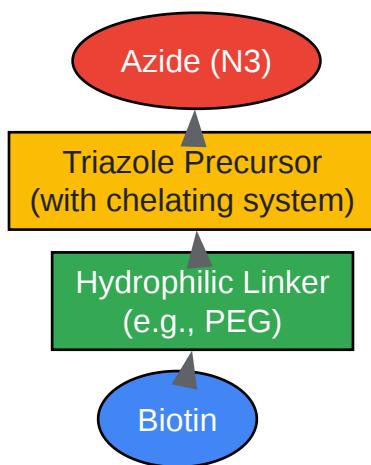
Introduction to Biotin Azide Plus

Biotin Azide Plus is a sophisticated biotin-azide probe designed for the efficient biotinylation of alkyne- or DBCO-modified target molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".^{[1][2]} A key innovation of "Plus" reagents is the incorporation of a copper-chelating system directly into the molecule's structure.^{[1][3]} This feature allows for the formation of a highly active copper complex, making **Biotin Azide Plus** both a reactant and a catalyst in the CuAAC reaction.^[3] This intrinsic catalytic activity leads to an almost instantaneous reaction with alkynes, even under dilute conditions, which is particularly advantageous for detecting low-abundance targets and enhancing biocompatibility.

Chemical Structure and Properties

Biotin Azide Plus possesses a unique structure that combines a biotin moiety for detection, an azide group for click chemistry, and a hydrophilic spacer arm. The molecular formula is C₂₄H₄₂N₁₀O₅S. The hydrophilic spacer, often a polyethylene glycol (PEG) linker, improves water solubility and reduces steric hindrance, thereby facilitating the efficient binding of the biotin tag to streptavidin or avidin.

Chemical Structure Diagram



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Caption: Generalized structure of **Biotin Azide Plus**.

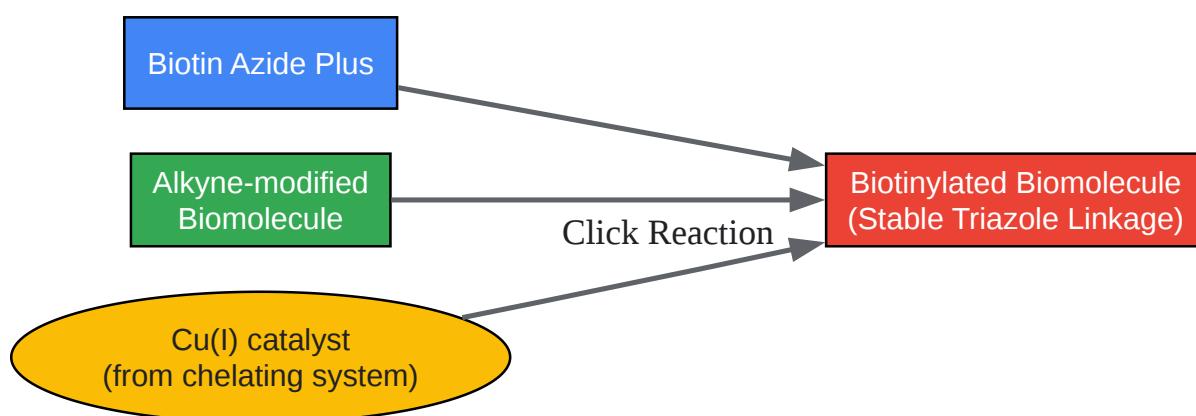
Physicochemical Properties

A summary of the key physicochemical properties of **Biotin Azide Plus** is presented in the table below for easy reference.

Property	Value	Reference
Molecular Formula	C ₂₄ H ₄₂ N ₁₀ O ₅ S	
Molecular Weight	582.72 g/mol	
Appearance	Off-white to slightly orange amorphous solid or oil	
Purity	≥ 95% (HPLC)	
Solubility	Soluble in DMSO, DMF, MeOH	
Storage Conditions	-20 °C, protected from light, under inert gas	
Shelf Life	12 months from receipt when stored as directed	

Mechanism of Action: The "Click Chemistry" Reaction

Biotin Azide Plus functions through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The azide group on the **Biotin Azide Plus** molecule reacts specifically and efficiently with a terminal alkyne on a target biomolecule. The integrated copper-chelating system in **Biotin Azide Plus** facilitates the *in situ* formation of the active Cu(I) catalyst, accelerating the reaction rate significantly. This reaction forms a stable and covalent triazole linkage, effectively tagging the biomolecule with biotin.



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Caption: The CuAAC "Click Chemistry" reaction workflow.

Applications in Research and Drug Development

The high efficiency and biocompatibility of **Biotin Azide Plus** make it a versatile tool in various research areas:

- Bioconjugation: For the labeling of proteins, nucleic acids, and other biomolecules for detection and purification.
- Proteomics: To identify and isolate specific proteins from complex biological samples.
- Molecular Imaging: For the visualization of biomolecules through the highly specific biotin-streptavidin interaction.
- Glycoprotein and Carbohydrate Labeling: Used for tagging glycoproteins and other carbohydrate-containing compounds that have been modified to contain an alkyne group.

Experimental Protocols

The following are generalized protocols for the use of **Biotin Azide Plus** in cell and cell lysate labeling. Optimization may be required for specific applications.

Labeling of Fixed and Permeabilized Cells

This protocol provides a starting point for imaging alkyne-modified biomolecules in fixed cells.

Materials:

- Fixed and permeabilized cells with alkyne-labeled biomolecules
- **Biotin Azide Plus**
- DMSO or water for stock solution
- Copper(II) Sulfate (CuSO₄)

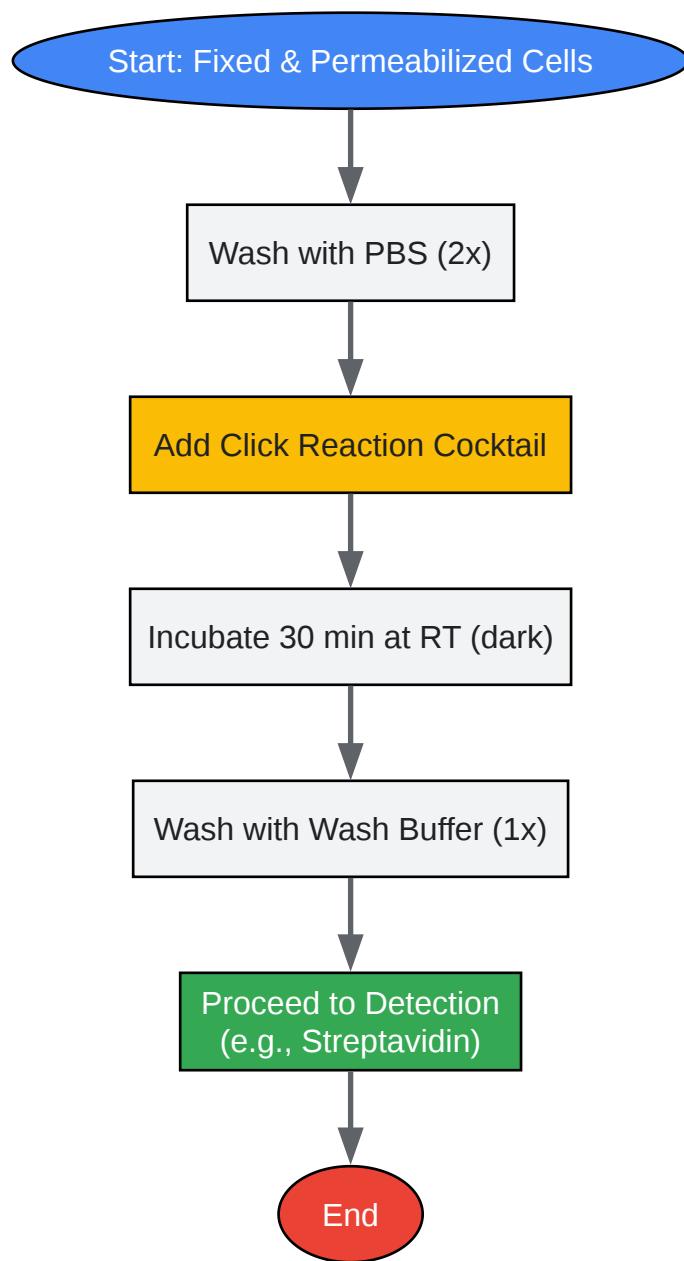
- THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)
- Sodium Ascorbate
- Phosphate-Buffered Saline (PBS)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)

Recommended Concentrations:

Reagent	Stock Concentration	Final Concentration
Biotin Azide Plus	1 mM in DMSO or water	0.5 - 10 μ M (optimal 1.5 - 3.0 μ M for many applications)
CuSO ₄	50 mM in water	1 mM
THPTA	100 mM in water	2 mM
Sodium Ascorbate	300 mM in water	6 mM

Procedure:

- Prepare a fresh reaction cocktail for the click reaction. For each sample, combine the reagents in the order listed in the table above.
- Wash the fixed and permeabilized cells twice with 1 mL of PBS.
- Remove the PBS and immediately add 1 mL of the reaction cocktail to the cells.
- Incubate for 30 minutes at room temperature, protected from light.
- Remove the reaction cocktail and wash the cells once with 1 mL of Wash Buffer.
- Proceed with downstream detection methods (e.g., incubation with fluorescently labeled streptavidin).



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Caption: Experimental workflow for cell labeling.

Labeling of Proteins in Cell Lysates

This protocol is a general guideline for labeling alkyne-tagged proteins in a cell lysate.

Materials:

- Cell lysate containing alkyne-tagged proteins
- **Biotin Azide Plus**
- DMSO for stock solution
- Copper(II) Sulfate (CuSO₄)
- THPTA
- Sodium Ascorbate
- Methanol, Chloroform, Water (for protein precipitation)

Recommended Concentrations:

Reagent	Stock Concentration	Final Concentration in Reaction
Biotin Azide Plus	10 mM in DMSO	5 - 50 μ M (20 μ M is a good starting point)
CuSO ₄	20 mM in water	0.2 mM
THPTA	100 mM in water	1 mM
Sodium Ascorbate	300 mM in water	3 mM

Procedure:

- In a microfuge tube, combine the cell lysate with the click reaction components.
- Add 10 μ L of 100 mM THPTA solution and vortex.
- Add 10 μ L of 20 mM CuSO₄ solution and vortex.
- Initiate the reaction by adding 10 μ L of 300 mM sodium ascorbate solution and vortex.
- Incubate for 30 minutes at room temperature with continuous mixing.

- Precipitate the labeled proteins by adding 3 mL of cold (-20°C) methanol, 0.75 mL of chloroform, and 2.1 mL of water.
- Incubate at -20°C for 1 hour.
- Centrifuge at 13,000-20,000 x g for 10 minutes to pellet the protein.
- Carefully remove the upper aqueous layer.
- Add 450 µL of methanol and vortex briefly.
- Centrifuge for 5 minutes at 13,000-20,000 x g to pellet the protein.
- Discard the supernatant and air-dry the pellet.
- The labeled protein pellet is now ready for downstream analysis (e.g., SDS-PAGE and Western blotting with streptavidin-HRP).

Conclusion

Biotin Azide Plus represents a significant advancement in biotinylation reagents for click chemistry. Its integrated copper-chelating system provides unprecedented reactivity, enabling sensitive and efficient labeling of biomolecules. This technical guide provides researchers with the fundamental knowledge of its structure, properties, and applications, along with practical protocols to facilitate its integration into their experimental workflows. The enhanced performance of **Biotin Azide Plus** makes it an invaluable tool for a wide range of applications in chemical biology and drug discovery.

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References

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